![molecular formula C26H21N3O4 B2880752 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide CAS No. 877656-94-5](/img/no-structure.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a benzofuro[3,2-d]pyrimidin-1(2H)-yl group, which is a fused ring system involving a benzene ring, a furan ring, and a pyrimidine ring. It also contains p-tolyl groups, which are derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic systems present in the molecule. The p-tolyl groups could potentially undergo electrophilic aromatic substitution reactions .Applications De Recherche Scientifique
- Research Findings : Scientists have designed and synthesized a series of ENPP1 inhibitors based on the pyrido[2,3-d]pyrimidin-7-one scaffold. Compound 31, derived from this structure, demonstrated significant potency in both ENPP1 inhibition and STING pathway stimulation in vitro. Notably, it also showed in vivo efficacy in a syngeneic mouse triple-negative breast cancer model .
Cancer Treatment: ENPP1 Inhibition
Custom Synthesis and Bulk Manufacturing
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with o-tolylacetic acid followed by cyclization with p-tolualdehyde to form the benzofuro[3,2-d]pyrimidine ring. The resulting intermediate is then acetylated with acetic anhydride to form the final product.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "o-tolylacetic acid", "p-tolualdehyde", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dioxypyrimidine and o-tolylacetic acid in dichloromethane and add triethylamine. Stir the mixture at room temperature for 1 hour.", "Step 2: Add p-tolualdehyde to the reaction mixture and stir at room temperature for 24 hours to allow for cyclization.", "Step 3: Add acetic anhydride to the reaction mixture and stir at room temperature for 2 hours to acetylate the intermediate.", "Step 4: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 5: Wash the organic layer with saturated sodium bicarbonate solution and brine.", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 7: Purify the product by column chromatography using diethyl ether and hexane as eluents." ] } | |
Numéro CAS |
877656-94-5 |
Nom du produit |
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide |
Formule moléculaire |
C26H21N3O4 |
Poids moléculaire |
439.471 |
Nom IUPAC |
N-(2-methylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H21N3O4/c1-16-11-13-18(14-12-16)29-25(31)24-23(19-8-4-6-10-21(19)33-24)28(26(29)32)15-22(30)27-20-9-5-3-7-17(20)2/h3-14H,15H2,1-2H3,(H,27,30) |
Clé InChI |
HZHCPXBEQRUOGR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



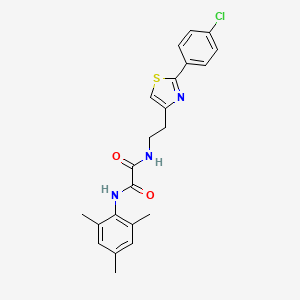
![N-(4-ethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2880671.png)

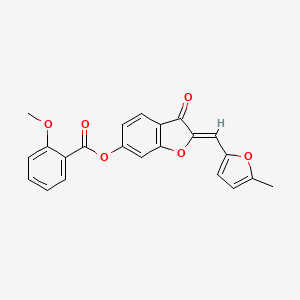
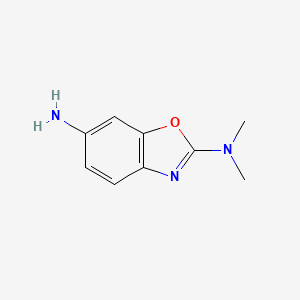
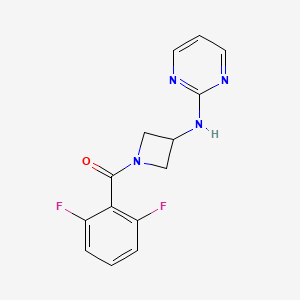
![Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate](/img/structure/B2880681.png)
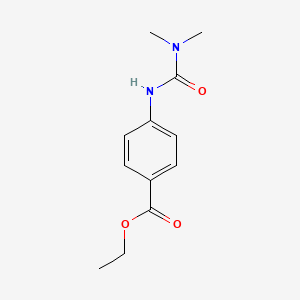
![1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2880684.png)
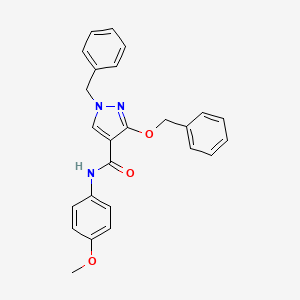

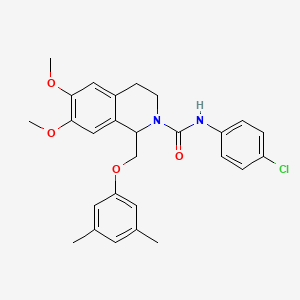
![5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride](/img/structure/B2880688.png)
